N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
Description
N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride (CAS: 76495-26-6) is a thiazolamine derivative with the molecular formula C₄H₉ClN₂S and a molecular weight of 152.65 g/mol . It features a partially saturated thiazole ring (4,5-dihydro-1,3-thiazole) substituted with a methyl group at the nitrogen atom and a hydrochloride salt. The compound is stored under inert conditions at room temperature, with safety data indicating hazards such as skin/eye irritation and respiratory sensitization .
Properties
IUPAC Name |
N-methyl-1,3-thiazolidin-2-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.ClH/c1-5-4-6-2-3-7-4;/h2-3H2,1H3,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUZVXMJQIKOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1NCCS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76495-26-6 | |
| Record name | N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of N-(2-hydroxyethyl)-4-methyl-2-substituted thiazole-5-carboxamide
A well-documented method involves the cyclization of N-(2-hydroxyethyl)-4-methyl-2-substituted thiazole-5-carboxamide with phosphorus pentasulfide (P2S5) in toluene as solvent. This reaction proceeds without the need for column chromatography, and the product is purified via recrystallization from dichloromethane and acetone to yield the target 4,5-dihydrothiazole derivative.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Starting material | N-(2-hydroxyethyl)-4-methyl-2-substituted thiazole-5-carboxamide | Prepared from 2-substituted-4-methylthiazole-5-carboxylic acid ethyl ester and ethanolamine |
| Cyclization | Phosphorus pentasulfide, toluene, reflux | Ring closure to form 4,5-dihydrothiazole ring |
| Purification | Recrystallization from dichloromethane and acetone | No chromatography required |
This method is efficient and provides good yields of the target compound with minimal impurities.
Methylation of 4,5-dihydro-1,3-thiazol-2-amine
The N-methylation step involves introducing a methyl group to the amino nitrogen of the 4,5-dihydrothiazol-2-amine intermediate. Common methylating agents include methyl iodide or methyl sulfate under basic conditions. The methylation is typically performed in an organic solvent such as methanol or dichloromethane, with a base like triethylamine to scavenge the acid formed.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Starting material | 4,5-dihydro-1,3-thiazol-2-amine | Free amine form |
| Methylation | Methyl iodide or dimethyl sulfate, base (e.g., triethylamine), solvent (methanol) | Controlled temperature (0-30°C) to avoid over-alkylation |
| Work-up | Acidification with HCl to form hydrochloride salt | Converts free base to stable hydrochloride |
This step is critical for obtaining the N-methyl derivative and subsequent conversion to the hydrochloride salt enhances compound stability and crystallinity.
Representative Detailed Procedure from Patent Literature
A patent describing a related thiazole derivative preparation outlines the following process, which can be adapted for this compound:
| Step | Description | Conditions |
|---|---|---|
| 1 | Preparation of diamine intermediate by reaction of (2R,5R)-1,6-diphenylhexane-2,5-diamine dihydrochloride with triethylamine in methanol | 25-30°C, 10 min stirring |
| 2 | Addition of DiBOC reagent in methanol to protect amino groups | 25-30°C, 3 h stirring |
| 3 | Extraction with dichloromethane and water, washing organic layer | 25-30°C, 15 min stirring |
| 4 | Treatment with ethanol and potassium hydroxide solution at 5-10°C for deprotection and ring closure | 3-5 h stirring |
| 5 | Solvent removal under reduced pressure and co-distillation with dichloromethane | 25-30°C |
| 6 | Final isolation by filtration, washing, and acidification to obtain hydrochloride salt | 10-15°C |
This process emphasizes controlled temperature, use of protecting groups, and careful work-up to yield the desired thiazole derivative hydrochloride in high purity.
Purification Techniques
Purification of this compound involves:
- Solvent removal by rotary evaporation or distillation under reduced pressure.
- Recrystallization from suitable solvents such as ethanol, dichloromethane, or acetone.
- Use of solid dispersions with carriers like microcrystalline cellulose (MCC) for pharmaceutical formulations.
- Drying methods including spray drying, freeze drying (lyophilization), or agitated thin film drying (ATFD) to achieve desired solid-state properties.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The use of phosphorus pentasulfide for cyclization is advantageous due to its efficiency and the avoidance of chromatographic purification.
- Methylation under mild conditions prevents over-alkylation and side reactions.
- Conversion to hydrochloride salt improves stability, handling, and pharmaceutical applicability.
- The choice of solvents and temperature control is critical to optimize yield and purity.
- Solid dispersion techniques and drying methods impact the final product’s physical properties, important for formulation development.
Scientific Research Applications
N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues of the Dihydrothiazolamine Scaffold
The dihydrothiazolamine core (4,5-dihydro-1,3-thiazol-2-amine) serves as a versatile scaffold for chemical modifications. Below is a comparative analysis of key derivatives:
Key Structural and Functional Differences
Aromatic substituents (e.g., 4-chlorophenyl in ): Increase molecular weight and steric bulk, likely influencing receptor binding or stability. Cyclohexyl group (CAS 56242-66-1): Introduces significant hydrophobicity, possibly targeting lipid-rich environments like the blood-brain barrier .
Salt Forms: Hydrochloride salts (target compound, 2-amino-2-thiazoline) improve solubility in polar solvents, facilitating formulation in aqueous systems .
Biological Activity :
- N-(2,6-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine () is part of an anesthetic formulation, highlighting the role of dihydrothiazolamines in modulating neuronal activity.
- Tizanidine analogs () with benzothiadiazole-dihydroimidazole hybrids demonstrate muscle relaxant properties, suggesting structural flexibility for diverse therapeutic targets.
Analytical Techniques
- X-ray Crystallography : Tools like SHELX and ORTEP-3 are critical for resolving molecular conformations and hydrogen-bonding patterns (e.g., planar structures in thiadiazole derivatives ).
- Purity Analysis : High-performance liquid chromatography (HPLC) and mass spectrometry ensure >95% purity for research-grade compounds .
Biological Activity
N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, antiviral properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a five-membered thiazole ring containing nitrogen and sulfur atoms. Its molecular formula is , with a melting point around 175-176 °C and good solubility in water, making it suitable for various biological applications.
Biological Activities
1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties. It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.
2. Antifungal Activity
The compound also shows antifungal effects against common fungal pathogens. In vitro studies indicate that it can inhibit the growth of fungi such as Candida spp., with promising MIC values. This activity is attributed to its ability to disrupt fungal cell membranes or inhibit essential enzymes involved in cell wall synthesis.
3. Antiviral Properties
Research indicates that this compound may possess antiviral properties. Preliminary studies suggest it could inhibit viral replication through interference with viral enzymes or host cell pathways. Further investigations are necessary to elucidate the specific mechanisms involved.
The precise mechanism of action for this compound remains under investigation. However, it is believed to involve the inhibition of key enzymes associated with microbial metabolism and growth. For instance, it may act by binding to active sites on enzymes critical for cell wall synthesis or metabolic pathways.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL. |
| Study B | Antifungal | Showed effectiveness against Candida albicans with an MIC of 8 µg/mL. |
| Study C | Antiviral | Indicated potential inhibition of viral replication in vitro; further studies required for confirmation. |
Applications in Medicinal Chemistry
Due to its promising biological activities, this compound is being explored for various medicinal applications:
1. Drug Development
The compound serves as a lead structure for developing new antimicrobial agents. Its unique thiazole framework can be modified to enhance potency and selectivity against specific pathogens.
2. Combination Therapies
Research is ongoing into the use of this compound in combination with existing antibiotics to combat resistant strains of bacteria. Such combinations may enhance efficacy while minimizing side effects.
3. Anti-inflammatory Potential
Emerging evidence suggests that thiazole derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride?
The compound is typically synthesized via cyclization reactions. A common method involves reacting a substituted isothiocyanate (e.g., methyl isothiocyanate) with a β-amino alcohol or thiol precursor under basic conditions (e.g., NaH or NaOH). For example, 2-aminoethanethiol derivatives can cyclize with isothiocyanates to form the thiazoline ring. Reaction temperatures (50–70°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
Q. How is the purity and structural integrity of this compound validated in synthesis?
Analytical methods include:
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- Spectroscopy :
- ¹H/¹³C NMR to verify ring substitution patterns and methyl group integration.
- IR spectroscopy to identify N–H (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.
Q. What are the key physicochemical properties of this compound?
- Molecular formula : C₄H₉ClN₂S (based on analogous structures).
- Appearance : Pale-yellow crystalline solid (common for thiazoline derivatives).
- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water.
- Thermal stability : Decomposition observed >200°C, consistent with thiazole ring stability .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization involves:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclization.
- Solvent selection : Polar solvents (e.g., ethanol, THF) improve reaction homogeneity.
- Temperature gradients : Stepwise heating (e.g., 50°C → 70°C) to control exothermic intermediates. Data from analogous compounds show yield improvements from 60% to >85% under optimized conditions .
Q. How do structural modifications influence this compound’s biological activity?
Structure-Activity Relationship (SAR) insights :
- Thiazoline ring substitution : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity by increasing electrophilicity.
- N-methylation : Improves metabolic stability but may reduce binding affinity to certain enzymes.
- Hydrochloride salt formation : Enhances aqueous solubility for in vitro assays. For example, IC₅₀ values against U251 glioblastoma cells vary from 10–30 µM depending on substituents .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Contradictions may arise from:
- Cell line heterogeneity : Genetic variability in cancer lines (e.g., U251 vs. WM793 melanoma).
- Assay conditions : Differences in pH, serum concentration, or incubation time. Methodological recommendations :
- Standardize protocols (e.g., MTT assay at 24/48/72 hours).
- Validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein targets) .
Q. What computational tools are suitable for studying this compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Predict binding modes to enzymes (e.g., kinases) or receptors.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over time.
- QSAR models : Relate substituent effects to activity using descriptors like logP or polar surface area. Studies on similar thiazoles highlight π-π stacking and hydrogen bonding as critical interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
